molecular formula C19H19BrN2O4 B11005356 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11005356
M. Wt: 419.3 g/mol
InChI Key: DYZOOHFCRWJHHL-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features an indole core substituted with a bromine atom and an acetamide group linked to a trimethoxyphenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole core is brominated using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

    Coupling with Trimethoxyphenyl Group: Finally, the acetamide intermediate is coupled with 3,4,5-trimethoxyphenylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the bromine substituent or the acetamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the brominated indole or acetamide group.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with indole cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The trimethoxyphenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may confer unique reactivity and biological activity compared to its analogs. The trimethoxyphenyl group may also enhance its pharmacological properties.

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which integrates a brominated indole moiety with a trimethoxyphenyl group. The molecular formula is C14H13BrN4O2C_{14}H_{13}BrN_{4}O_{2}, and it has a molecular weight of 381.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties.

The unique combination of the indole structure and the trimethoxyphenyl acetamide linkage contributes to its distinct chemical properties and biological activities. The presence of the bromine atom at the 6-position of the indole ring enhances its reactivity and interaction with biological macromolecules .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of indole have been shown to induce apoptosis and inhibit tubulin polymerization, which are critical mechanisms in cancer cell division and proliferation .

Key Findings:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle. It has been found to inhibit tubulin polymerization similarly to colchicine .
  • Efficacy Against Cancer Cell Lines: In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colorectal) with IC50 values ranging from 0.34 to 0.86 μM .
Cell Line IC50 (μM) Mechanism
HeLa0.52Apoptosis induction, G2/M arrest
MCF-70.34Tubulin polymerization inhibition
HT-290.86Apoptosis induction

Interaction Studies

Interaction studies suggest that the compound engages significantly with biological macromolecules, which is essential for understanding its mechanism of action and therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Indole Derivatives: A series of N-substituted indoles were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. These studies revealed that specific substitutions on the indole ring could enhance biological activity .
  • Molecular Docking Studies: Docking studies indicated that these compounds bind effectively at the colchicine site on tubulin, providing insights into their potential as antimitotic agents .

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DYZOOHFCRWJHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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